Methyl 2-fluoro-9H-fluorene-9-carboxylate
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Overview
Description
2-fluorofluorene-9-carboxylic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a fluorine atom and a carboxylic acid methyl ester group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorofluorene-9-carboxylic acid methyl ester typically involves the esterification of 2-fluorofluorene-9-carboxylic acid with methanol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-fluorofluorene-9-carboxylic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of aqueous acid or base.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-fluorofluorene-9-carboxylic acid and methanol.
Reduction: 2-fluorofluorene-9-methanol.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluorofluorene-9-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorofluorene-9-carboxylic acid methyl ester largely depends on the specific chemical reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and methanol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Fluorene-9-carboxylic acid methyl ester: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-chlorofluorene-9-carboxylic acid methyl ester: Contains a chlorine atom instead of fluorine, which can influence its reactivity and physical properties.
Uniqueness
The presence of the fluorine atom in 2-fluorofluorene-9-carboxylic acid methyl ester imparts unique chemical properties, such as increased stability and reactivity in certain substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
97677-58-2 |
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Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
methyl 2-fluoro-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C15H11FO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3 |
InChI Key |
VPYLZVIVLIRHOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
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